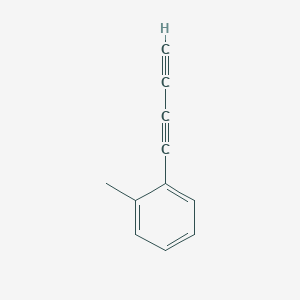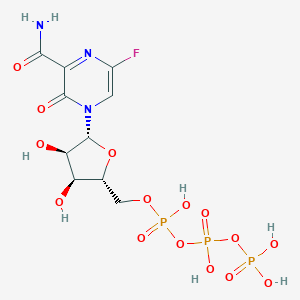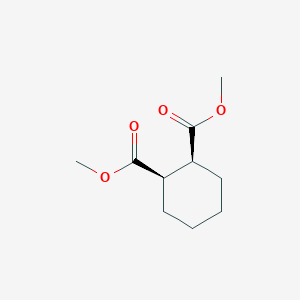
3-(butanoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(butanoylamino)benzamide is an organic compound with the molecular formula C11H14N2O2. It is a derivative of benzamide, where the amine group is substituted with a butyrylamino group. This compound has been studied for its potential biological activities, including its role in inhibiting botulinum toxin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)benzamide typically involves the reaction of 3-aminobenzamide with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
3-(butanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3-(butanoylamino)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential to inhibit botulinum toxin, making it a candidate for therapeutic applications.
Medicine: Investigated for its potential use in treating botulism and other toxin-related conditions.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(butanoylamino)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of botulinum toxin by binding to the toxin and preventing its interaction with neuronal receptors. This inhibition is crucial in preventing the neurotoxic effects of botulinum toxin .
類似化合物との比較
Similar Compounds
3-Aminobenzamide: Another derivative of benzamide with an amino group.
3-(N-Butanoylamino)benzamide: Similar structure but with a different acyl group.
3-(N-Acetylamino)benzamide: Contains an acetyl group instead of a butyryl group
Uniqueness
3-(butanoylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its ability to inhibit botulinum toxin. This makes it a valuable compound for therapeutic research and potential medical applications .
特性
CAS番号 |
137084-98-1 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
3-(butanoylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-4-10(14)13-9-6-3-5-8(7-9)11(12)15/h3,5-7H,2,4H2,1H3,(H2,12,15)(H,13,14) |
InChIキー |
DZYCSRMTMDCDGB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
正規SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
Key on ui other cas no. |
137084-98-1 |
同義語 |
3-(N-butyrylamino)benzamide 3-butyrylaminobenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)








